molecular formula C14H15NO2 B1587737 Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 40236-19-9

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1587737
CAS No.: 40236-19-9
M. Wt: 229.27 g/mol
InChI Key: UBZQULOXHJSJTI-UHFFFAOYSA-N
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Description

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the esterification of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Benzyl 3,5-dimethyl-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Indole is structurally similar to pyrrole and shares many chemical properties.

    Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit diverse biological activities.

    Imidazole Derivatives: Imidazole is another nitrogen-containing heterocycle with applications in medicine and industry.

Uniqueness

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for the development of specialized applications in various fields.

Biological Activity

Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (BDMPC) is an organic compound recognized for its diverse biological activities. Its structure features a five-membered aromatic pyrrole ring substituted with a benzyl group and a carboxylate functional group, which contributes to its chemical reactivity and potential pharmacological effects. This article provides a comprehensive overview of the biological activity of BDMPC, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

The biological activity of BDMPC is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique pyrrole structure allows for the formation of hydrogen bonds and π-π interactions, enhancing binding affinity and specificity. Such interactions can modulate various biological pathways, leading to pharmacological effects including antimicrobial and anti-inflammatory activities.

Key Mechanisms

  • Enzyme Inhibition : BDMPC has shown potential in inhibiting enzymes associated with cancer and infectious diseases.
  • Antimicrobial Action : The compound exhibits notable antimicrobial properties, contributing to its potential use in treating infections.
  • Anti-inflammatory Effects : BDMPC has been investigated for its ability to reduce inflammation, which may be beneficial in various inflammatory conditions.

Antimicrobial Properties

BDMPC has demonstrated significant antimicrobial activity against various pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth, which suggests potential applications in developing new antibiotics.

Anti-inflammatory Activity

Research indicates that BDMPC may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders.

Anticancer Potential

BDMPC derivatives have been explored for their anticancer properties. For instance, certain analogs have shown potency against leukemia cell lines, highlighting the compound's potential in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the biological activity of BDMPC, it is useful to compare it with other pyrrole derivatives. The following table summarizes key findings from studies involving related compounds:

Compound NameBiological ActivityIC50 Values (µM)Reference
This compoundAntimicrobial & Anti-inflammatoryN/A
Pyrrole-based dihydroorotate dehydrogenase inhibitorsAnticancer (Plasmodium DHODH)<10
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneAnticonvulsant<20

Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of BDMPC, the compound was tested against several bacterial strains. Results indicated that BDMPC inhibited the growth of Gram-positive bacteria effectively, suggesting its potential as an antibiotic agent.

Study 2: Anti-inflammatory Mechanism Investigation

A separate investigation focused on the anti-inflammatory mechanisms of BDMPC. The study utilized cell models to demonstrate that BDMPC reduced pro-inflammatory cytokine levels significantly, indicating its therapeutic potential in managing inflammation-related diseases.

Properties

IUPAC Name

benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-11(2)15-13(10)14(16)17-9-12-6-4-3-5-7-12/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZQULOXHJSJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400402
Record name Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40236-19-9
Record name Benzyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the hydrogen bonding pattern observed in Benzyl 3,5-dimethylpyrrole-2-carboxylate?

A1: Benzyl 3,5-dimethylpyrrole-2-carboxylate forms hydrogen-bonded dimers in its crystal structure. These dimers exhibit twofold symmetry and are characterized by N-H...O=C hydrogen bonds with a bond length of 1.97-2.03 Å [].

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